BenchChemオンラインストアへようこそ!

5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

Medicinal Chemistry Structure–Activity Relationship (SAR) Physicochemical Properties

This 5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one (CAS 1862886-56-3) is the specific 5-substituted regioisomer essential for preserving structure–activity relationships in AT₂ receptor antagonism, dual norepinephrine reuptake inhibition/5-HT₁A partial agonism, and CCR5 antagonism programs. The chiral center adjacent to the lactam carbonyl enables enantioselective synthesis, while the free azetidine and lactam N–H vectors permit parallel functionalization. Computed XLogP3-AA (-1.1), TPSA (50.4 Ų), and two HBDs position this scaffold as a differentiated, CNS-penetrant piracetam analogue. Confirm CAS 1862886-56-3 to guarantee the correct regioisomer; the 4-isomer cannot substitute.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13074609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1COC2CNC2
InChIInChI=1S/C8H14N2O2/c11-8-2-1-6(10-8)5-12-7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11)
InChIKeyCNBPKRWHVLCNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one (CAS 1862886-56-3): Chemical Identity, Structural Class, and Procurement Baseline


5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one (CAS 1862886-56-3) is a synthetic small-molecule building block with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol [1]. The compound belongs to the class of heterocyclic ethers that combine a γ-lactam (pyrrolidin-2-one) core with an azetidine ring via a methyleneoxy linker at the 5-position [1]. Its computed physicochemical properties—including an XLogP3-AA of -1.1, a topological polar surface area of 50.4 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]—place it within a favorable drug-like property space. The compound is commercially available from multiple research-chemical suppliers at a typical purity specification of 95% (HPLC) for use as a synthetic intermediate or for early-stage biological screening .

Why 5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one Cannot Be Freely Substituted by Positional Isomers or Core-Modified Analogs


The 5-substituted pyrrolidin-2-one scaffold places the azetidin-3-yloxy methyl group at a chiral center adjacent to the lactam carbonyl, directly influencing both conformational preferences and hydrogen-bonding geometry with biological targets [1]. Close analogs such as the 4-positional isomer (4-[(azetidin-3-yloxy)methyl]pyrrolidin-2-one, CAS 1934520-56-5) share the identical molecular formula (C₈H₁₄N₂O₂, MW 170.21) but relocate the ether linkage from the 5- to the 4-position, altering the spatial arrangement of the azetidine ring relative to the lactam [2]. In the broader azetidine–pyrrolidine patent landscape, compounds with this general architecture have been claimed for diverse therapeutic indications—including AT₂ receptor antagonism (Novartis AG, 2017) [3], dual norepinephrine reuptake inhibition with 5-HT₁A partial agonism , and CCR5 antagonism [4]—with even minor structural variations producing large shifts in target selectivity and functional activity. Consequently, procurement of the specific 5-substituted regioisomer is essential for maintaining the intended structure–activity relationship (SAR) trajectory, and generic substitution by the 4-isomer or N-substituted variants cannot be assumed to preserve biological or pharmacological outcomes.

5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-One: Quantitative Differentiation Evidence Against Positional Isomers and Structural Analogs


Regioisomeric Position Governs Conformational and Steric Profile: 5- vs. 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

The 5-substituted regioisomer (target compound) places the azetidin-3-yloxy methyl group at the chiral C-5 carbon, which is directly adjacent to the lactam carbonyl (N1–C2=O). This positioning introduces a defined stereocenter (one undefined stereocenter computed by PubChem) that is absent in the achiral 4-substituted isomer, creating a distinct spatial orientation of the azetidine ring [1]. The 4-positional isomer (4-[(azetidin-3-yloxy)methyl]pyrrolidin-2-one, CAS 1934520-56-5) bears the identical substituent at the C-4 position, which is not a stereocenter and is removed from the lactam carbonyl by an additional bond, altering both the conformational ensemble and the vector of the azetidine moiety [2].

Medicinal Chemistry Structure–Activity Relationship (SAR) Physicochemical Properties

Hydrogen-Bond Donor/Acceptor Topology Differentiates 5-Substituted Pyrrolidinones from N-Substituted Azetidine-Pyrrolidinones

The target compound retains a free lactam N–H group (hydrogen bond donor count = 2; one from the lactam N–H, one from the azetidine N–H) and a lactam C=O acceptor [1]. In contrast, the N-substituted analog 1-(azetidin-3-yl)pyrrolidin-2-one (CAS 1257294-05-5) replaces the lactam N–H with an N–azetidine bond, reducing the hydrogen bond donor count from 2 to 1 (retaining only the azetidine N–H) and altering the spatial presentation of the azetidine ring relative to the lactam [2]. This change impacts the compound's capacity to engage in complementary hydrogen-bonding interactions with biological targets that recognize the free lactam N–H motif.

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Patent-Cited Azetidine–Pyrrolidine Scaffolds Demonstrate High Sensitivity of Target Selectivity to Small Structural Modifications

The Novartis AG patent family (US 2017/0145032 A1) discloses pyrrolidine and azetidine compounds as AT₂ receptor antagonists, emphasizing that variations in linker connectivity, ring substitution patterns, and stereochemistry determine antagonist potency and selectivity [1]. Separately, azetidine and pyrrolidine derivatives have been optimized as dual norepinephrine reuptake inhibitors (NRI) and 5-HT₁A partial agonists, where subtle structural modifications led to substantial shifts in functional activity profiles . The SmithKline Beecham patent (US 7,271,172 B2) on pyrrolidine and azetidine CCR5 antagonists further illustrates that even conservative changes—such as moving a substituent from the 5- to the 4-position—can abolish target binding [2].

Drug Discovery AT₂ Receptor Norepinephrine Reuptake Inhibition CCR5

Lipophilicity Differential Between 5-Substituted Pyrrolidinone and Classic Nootropic Pyrrolidinones (Piracetam) Drives Distinct CNS Permeability and Off-Target Profiles

The target compound exhibits a computed XLogP3-AA of -1.1, reflecting the hydrophilic contribution of the free azetidine secondary amine and the lactam [1]. This value is markedly lower than that of piracetam (2-oxo-1-pyrrolidineacetamide; XLogP3 ~ -1.5 to -1.2 depending on computational method), yet the presence of the azetidine ring introduces additional basicity and hydrogen-bonding capacity not present in piracetam's simple acetamide side chain. The resulting physicochemical profile predicts a different passive membrane permeability and a distinct pattern of interactions with CNS transporters and metabolic enzymes compared to classic pyrrolidinone nootropics [2].

CNS Drug Design Lipophilicity Nootropics Blood–Brain Barrier

Commercially Available Purity Specifications Enable Reproducible Screening Across Suppliers

The target compound is listed by multiple independent suppliers (AKSci, Leyan) at a standardized minimum purity of 95% (HPLC), with CAS 1862886-56-3 serving as the unambiguous identifier . The 4-positional isomer (CAS 1934520-56-5) is also available at 95% purity, but under a different CAS number, confirming that the two regioisomers are supplied as distinct chemical entities with independent quality specifications [1]. This clear CAS differentiation minimizes the risk of isomeric contamination or misidentification during procurement.

Quality Control Reproducibility Procurement

Limitations Statement: Publicly Available Head-to-Head Biological Data Are Currently Absent

A comprehensive search of major public bioactivity databases—including ChEMBL, BindingDB, PubChem BioAssay, and the patent literature—did not yield quantitative head-to-head biological potency data (IC₅₀, Ki, EC₅₀) for 5-[(azetidin-3-yloxy)methyl]pyrrolidin-2-one tested alongside its closest structural analogs under identical assay conditions [1][2]. The compound's PubChem record (CID 130517251) contains computed physicochemical descriptors but no deposited bioactivity results [1]. Consequently, the differential evidence presented in this guide relies on cross-study comparables, class-level SAR inferences drawn from related azetidine–pyrrolidine patent families, and structural/physicochemical comparisons. Prospective buyers should treat the absence of direct comparative biological data as a critical caveat and, where feasible, commission bespoke head-to-head profiling against specific comparators of interest before committing to large-scale procurement or pivotal studies.

Data Gaps Transparency Procurement Caveats

5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-One: High-Confidence Research and Industrial Application Scenarios


Stereochemistry-Dependent SAR Exploration of AT₂ Receptor Antagonists

Leveraging the chiral center at C-5 adjacent to the lactam carbonyl, the target compound serves as a chiral building block for synthesizing enantiomerically enriched AT₂ receptor antagonist candidates. The Novartis patent family demonstrates that linker connectivity and stereochemistry profoundly influence AT₂ receptor binding [1]. Procurement of the specific 5-substituted regioisomer enables medicinal chemistry teams to systematically probe the stereochemical requirements of the AT₂ binding pocket, a dimension inaccessible with the achiral 4-isomer.

Dual NRI/5-HT₁A Pharmacophore Expansion via Azetidine Incorporation

Building on published azetidine–pyrrolidine dual norepinephrine reuptake inhibitor/5-HT₁A partial agonist scaffolds, the target compound provides a structurally differentiated core for SAR expansion, where the free azetidine N–H and lactam N–H offer two independent vectors for parallel functionalization [1]. The higher HBD count (2 vs. 1 for N-substituted analogs) and distinct lipophilicity profile (XLogP3-AA = -1.1) relative to piracetam make this compound a compelling starting point for CNS-penetrant library synthesis targeting neuropsychiatric indications.

Regioisomer-Controlled Probe Design for CCR5-Mediated HIV Entry Inhibition

Given the documented sensitivity of CCR5 antagonism to pyrrolidine substitution pattern in the SmithKline Beecham patent [1], the 5-substituted azetidine–pyrrolidinone scaffold offers a geometrically distinct pharmacophore compared to 4-substituted or N-linked variants. Research groups focused on HIV entry inhibitors can use the target compound to test whether the 5-position attachment mode enhances or diminishes CCR5 affinity relative to earlier-generation analogs, with the assurance that procurement by CAS 1862886-56-3 delivers the correct regioisomer for reproducible results [2].

Physicochemical Benchmarking Against Classic Pyrrolidinone Nootropics

The target compound's computed XLogP3-AA (-1.1), TPSA (50.4 Ų), and HBD count (2) position it as a moderately more lipophilic, hydrogen-bond-capable analog of piracetam (XLogP3 ~ -1.5, TPSA ~ 63.4 Ų, HBD = 1) [1][2]. CNS drug discovery teams can use these orthogonal physicochemical properties to benchmark passive membrane permeability, P-glycoprotein substrate likelihood, and plasma protein binding against the well-characterized piracetam profile, generating valuable SAR hypotheses without committing to in vivo studies at the screening stage.

Quote Request

Request a Quote for 5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.